Cas no 120693-68-7 (2-Propenoic acid,3-phenyl-,(3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-ylester (9CI))

2-Propenoic acid,3-phenyl-,(3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-ylester (9CI) structure
120693-68-7 structure
Produktname:2-Propenoic acid,3-phenyl-,(3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-ylester (9CI)
CAS-Nr.:120693-68-7
MF:C35H40O12
MW:652.684911727905
CID:187709

2-Propenoic acid,3-phenyl-,(3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-ylester (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Propenoic acid,3-phenyl-,(3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-ylester (9CI)
    • 2-Propenoic acid,3-phenyl-,(3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,1
    • (+)-Triptofordin F 4
    • 2H-3,9a-Methano-1-benzoxepin,2-propenoic acid deriv.
    • 2-Propenoicacid, 3-phenyl-,7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-ylester, [3R-(3a,4b,5a,5aa,6a,7a,9b,9aa,10R*)]-
    • Triptofordin F 4
    • 2-Propenoic acid, 3-phenyl-, (3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-yl ester (9CI)
    • Inchi: 1S/C35H40O12/c1-20(36)43-19-34-29(45-25(38)17-16-22-12-8-6-9-13-22)24(44-21(2)37)18-33(5,42)35(34)28(40)26(32(3,4)47-35)27(39)30(34)46-31(41)23-14-10-7-11-15-23/h6-17,24,26-30,39-40,42H,18-19H2,1-5H3/t24-,26+,27-,28+,29-,30+,33-,34-,35-/m0/s1
    • InChI-Schlüssel: GPJJFVDRSCVAGP-IYJNGPHTSA-N
    • Lächelt: C(O[C@@H]1[C@]2(COC(C)=O)[C@]3([C@H](O)[C@@]([H])([C@H](O)[C@H]2OC(=O)C2=CC=CC=C2)C(C)(C)O3)[C@](O)(C)C[C@@H]1OC(C)=O)(=O)C=CC1=CC=CC=C1

Berechnete Eigenschaften

  • Genaue Masse: 272.08309

Experimentelle Eigenschaften

  • Dichte: 1.37±0.1 g/cm3(Predicted)
  • Siedepunkt: 763.5±60.0 °C(Predicted)
  • PSA: 52.54
  • pka: 12.61±0.70(Predicted)

2-Propenoic acid,3-phenyl-,(3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-ylester (9CI) Verwandte Literatur

Artikel empfehlen

Empfohlene Lieferanten
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Jincang Pharmaceutical (Shanghai) Co., LTD.
atkchemica
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
atkchemica
pengshengyue
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
pengshengyue
Minglong (Xianning) Medicine Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Minglong (Xianning) Medicine Co., Ltd.
Synrise Material Co. Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Synrise Material Co. Ltd.